molecular formula C10H14FN B2602069 (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine CAS No. 2248182-86-5

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2602069
CAS No.: 2248182-86-5
M. Wt: 167.227
InChI Key: JJLKPEMBTBLDPI-QMMMGPOBSA-N
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Description

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral primary amine featuring a 4-fluorophenyl group at the third carbon and a methyl group at the second carbon of a three-carbon chain. Its stereochemistry at the second carbon (S-configuration) distinguishes it from its enantiomer, the (2R)-form. The compound’s synthesis has been explored in academic settings, such as the preparation of structurally related derivatives involving β-L-fucopyranosyl or triazole moieties .

Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLKPEMBTBLDPI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-amine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of efficient catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

  • (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride ():
    This enantiomer differs in stereochemistry at the chiral center (R-configuration). The hydrochloride salt enhances solubility and stability, which may influence bioavailability compared to the free base form of the (2S)-isomer.

Substituent Position Variations

  • 2-(2-Fluorophenyl)propan-2-amine ():
    The fluorine atom is located at the ortho position of the phenyl ring instead of the para position. This alters electronic effects (e.g., steric hindrance, dipole interactions) and could reduce binding affinity to targets sensitive to para-substituted aromatic systems.
  • 3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine derivatives (): Compounds such as 3-[5-Chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine incorporate additional functional groups (e.g., isobenzofuranone rings), which may enhance rigidity and selectivity for specific biological targets.

Functional Group Modifications

  • The indazole moiety is common in kinase inhibitors, suggesting divergent applications compared to the simpler amine structure.
  • Ethyl (2S)-2-[(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanamido]-3-(4-fluorophenyl)propanoate (): This metabolite-like compound includes ester and chloroethylamino groups, which may confer prodrug characteristics or alkylating activity, contrasting with the primary amine’s direct reactivity.

Structural and Physicochemical Data

Compound Name Key Structural Features Stereochemistry Substituent Position Functional Groups Evidence Source
(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine Primary amine, methyl, 4-fluorophenyl S C3 (fluorophenyl) -NH₂
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride salt, methyl, 4-fluorophenyl R C1 (fluorophenyl) -NH₂·HCl
2-(2-Fluorophenyl)propan-2-amine Tertiary amine, 2-fluorophenyl - C2 (fluorophenyl) -NH₂
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-... Indazole-carboxamide, 4-fluorobenzyl S Multiple sites -CONH-, indazole

Biological Activity

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14FN
  • Molecular Weight : Approximately 167.23 g/mol
  • Structure : The compound features a secondary amine structure with a fluorophenyl group, which enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The compound may modulate receptor activity or enzyme function, which is crucial for its pharmacological effects.

Potential Targets:

  • Receptor Interactions : It could influence neurotransmitter systems, potentially acting as a modulator of serotonin or norepinephrine receptors.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activity and Research Findings

Recent studies have investigated the biological effects of this compound, revealing promising results in various contexts.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Antidepressant Effects Exhibited modulation of serotonin levels in animal models.
Anti-inflammatory Properties Reduced pro-inflammatory cytokine production in microglial cells.
Neuroprotective Effects Attenuated neuronal damage in models of neuroinflammation.

Case Studies and Experimental Evidence

  • Antidepressant Activity :
    • A study demonstrated that this compound increased serotonin levels in the brain, suggesting potential use as an antidepressant. The compound's ability to modulate neurotransmitter systems indicates its relevance in treating mood disorders .
  • Anti-inflammatory Effects :
    • Research on microglial cells showed that the compound significantly inhibited the release of pro-inflammatory cytokines such as IL-1β and TNF-α when stimulated with lipopolysaccharide (LPS). This suggests a mechanism through which it could mitigate neuroinflammation .
  • Neuroprotective Properties :
    • In vivo studies indicated that this compound could protect neurons from damage induced by inflammatory processes, highlighting its potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

CompoundStructural FeatureBiological Activity
(2S)-3-(4-Chlorophenyl)-2-methylpropan-1-amineChlorine instead of FluorineModerate antidepressant activity
(2S)-3-(4-Trifluoromethylphenyl)-2-methylpropan-1-amineTrifluoromethyl groupEnhanced lipophilicity; similar activity
(2S)-3-(4-Methylphenyl)-2-methylpropan-1-amineMethyl groupLower receptor affinity

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